molecular formula C14H17N3O3S B6444654 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548975-91-1

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444654
CAS No.: 2548975-91-1
M. Wt: 307.37 g/mol
InChI Key: QXXOTFOOMJIYOC-UHFFFAOYSA-N
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Description

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound may interact with other molecular targets, such as ion channels or transporters, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the benzothiazole core with the pyrrolidine-2-carboxamide moiety, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring system combined with a pyrrolidine moiety and a carboxamide functional group. This unique structure is believed to contribute to its diverse biological activities.

Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}S
Molecular Weight : Approximately 280.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzymatic activities and cellular signaling pathways.

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research has shown that the compound may possess anticancer activity through mechanisms such as:
    • Inducing apoptosis in cancer cells.
    • Inhibiting tubulin polymerization, which is critical for cancer cell division.
    • Generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Research Findings

Recent studies have focused on evaluating the efficacy of this compound against different cancer cell lines and microorganisms. The following table summarizes key findings from various research studies:

StudyCell Line/OrganismIC50_{50} ValueMechanism of Action
MCF-7 (breast cancer)20 nMApoptosis induction
KB-V1 (cervical cancer)14 nMTubulin inhibition
E. coli15 µg/mLCell wall disruption
S. aureus10 µg/mLMetabolic interference

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study on Anticancer Activity : A study involving the treatment of MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 20 nM. The study suggested that the compound's ability to induce apoptosis was linked to its interaction with specific apoptotic pathways.
  • Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited notable antimicrobial activity with IC50_{50} values indicating effective inhibition at relatively low concentrations. This suggests potential for development into an antimicrobial agent.

Properties

IUPAC Name

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-19-9-5-6-10(20-2)12-11(9)16-14(21-12)17-7-3-4-8(17)13(15)18/h5-6,8H,3-4,7H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXOTFOOMJIYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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